molecular formula C12H6Cl4 B164862 2,2',3,3'-Tetrachlorobiphenyl CAS No. 38444-93-8

2,2',3,3'-Tetrachlorobiphenyl

Cat. No.: B164862
CAS No.: 38444-93-8
M. Wt: 292 g/mol
InChI Key: VTLYHLREPCPDKX-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1 to 10 chlorine atoms attached to biphenyl. These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects . Despite the ban, PCBs do not break down readily and are still found in the environment .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’-Tetrachlorobiphenyl can interact with various enzymes and proteins. For instance, it has been found to inhibit certain esterases and hepatic microsomal mixed oxidase enzymes . These interactions can alter the normal biochemical reactions within the body, leading to potential health effects .

Cellular Effects

At the cellular level, 2,2’,3,3’-Tetrachlorobiphenyl can have significant effects. It has been found to disrupt cell function by altering the transcription of genes . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,3’-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’-Tetrachlorobiphenyl can change over time. For example, studies have shown that it can affect the membrane of cells grown on fructose by decreasing fluorescence polarization . Over time, this can lead to changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,3,3’-Tetrachlorobiphenyl can vary with different dosages. For instance, studies have shown that it can cause biochemical changes in rats at doses as low as 150 mg/kg . At higher doses, it can cause more severe effects, including toxic or adverse effects .

Metabolic Pathways

2,2’,3,3’-Tetrachlorobiphenyl is involved in various metabolic pathways. It can interact with enzymes or cofactors, leading to changes in metabolic flux or metabolite levels . For example, it can be metabolized into hydroxylated, sulfated, and methylated metabolites .

Transport and Distribution

2,2’,3,3’-Tetrachlorobiphenyl can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,2’,3,3’-Tetrachlorobiphenyl can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,3,3’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions . The reaction typically proceeds as follows:

C12H10+4Cl2C12H6Cl4+4HCl\text{C}_{12}\text{H}_{10} + 4\text{Cl}_2 \rightarrow \text{C}_{12}\text{H}_{6}\text{Cl}_4 + 4\text{HCl} C12​H10​+4Cl2​→C12​H6​Cl4​+4HCl

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,3’-Tetrachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The process was optimized to produce specific PCB congeners by controlling the reaction conditions such as temperature, pressure, and the ratio of chlorine to biphenyl .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’-Tetrachlorobiphenyl undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.

    Substitution: This reaction involves the replacement of chlorine atoms with other functional groups such as hydroxyl, methyl, or nitro groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated biphenyls and quinones.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with various functional groups.

Properties

IUPAC Name

1,2-dichloro-3-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYHLREPCPDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073503
Record name 2,2',3,3'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-93-8
Record name PCB 40
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3'-Tetrachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3'-Tetrachlorobiphenyl
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Record name 2,2',3,3'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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